(-)-Kopsanone

Catalog No.
S13278749
CAS No.
6662-83-5
M.F
C20H22N2O
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Kopsanone

CAS Number

6662-83-5

Product Name

(-)-Kopsanone

IUPAC Name

(1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c23-16-13-10-18-6-3-9-22-11-14(16)20(17(18)22)12-4-1-2-5-15(12)21-19(13,20)8-7-18/h1-2,4-5,13-14,17,21H,3,6-11H2/t13-,14+,17-,18+,19+,20-/m0/s1

InChI Key

RFDVSXYPLPEIGZ-ZLARMEDBSA-N

Canonical SMILES

C1CC23CCC45C(C2)C(=O)C6C4(C3N(C1)C6)C7=CC=CC=C7N5

Isomeric SMILES

C1C[C@@]23CC[C@@]45[C@@H](C2)C(=O)[C@@H]6[C@]4([C@H]3N(C1)C6)C7=CC=CC=C7N5

(-)-Kopsanone is a natural product found in Kopsia officinalis, Kopsia fruticosa, and Kopsia arborea with data available.

(-)-Kopsanone is a naturally occurring compound classified as a heptacyclic indole alkaloid. It is derived from the Kopsia species, which are known for their diverse range of bioactive alkaloids. The molecular formula of (-)-kopsanone is C23H27NC_{23}H_{27}N, and it features a complex polycyclic structure characterized by multiple fused rings, including an indole moiety. This compound has garnered interest due to its unique structural properties and potential pharmacological applications.

(-)-Kopsanone exhibits various biological activities, primarily attributed to its structural characteristics as an indole alkaloid. Research has indicated that it possesses:

  • Antitumor Properties: Preliminary studies suggest that (-)-kopsanone may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects: Some investigations have shown that this compound could offer neuroprotective benefits, possibly through mechanisms involving antioxidant activity.
  • Antimicrobial Activity: Like many alkaloids, (-)-kopsanone has been evaluated for its ability to combat microbial infections, showing promise against various pathogens.

The synthesis of (-)-kopsanone can be achieved through several methods, with notable approaches including:

  • Total Synthesis via Palladium-Catalyzed Reactions: As mentioned earlier, palladium-catalyzed reactions play a crucial role in constructing the complex structure of (-)-kopsanone. This method allows for efficient formation of stereocenters and maintains high enantioselectivity .
  • Organocatalytic Asymmetric Synthesis: Recent advancements in organocatalysis have enabled the development of asymmetric total syntheses that can yield (-)-kopsanone with improved efficiency and selectivity .
  • Natural Extraction: Although less common for large-scale production, (-)-kopsanone can also be extracted from natural sources such as Kopsia plants, although this method may yield lower quantities and purity compared to synthetic routes.

Due to its biological activities, (-)-kopsanone holds potential applications in various fields:

  • Pharmaceutical Development: Its antitumor and antimicrobial properties make it a candidate for drug development aimed at treating cancer and infections.
  • Research Tool: As a unique indole alkaloid, it serves as a valuable compound for studying biological pathways and mechanisms related to alkaloid activity.

Interaction studies involving (-)-kopsanone focus on its binding affinity and activity against specific biological targets:

  • Receptor Binding Studies: Research has investigated how (-)-kopsanone interacts with neurotransmitter receptors, which may explain its neuroprotective effects.
  • Enzyme Inhibition Assays: Studies assessing its ability to inhibit enzymes involved in cancer progression or microbial resistance are ongoing.

Several compounds share structural or functional similarities with (-)-kopsanone. The following table highlights these compounds and their distinguishing features:

Compound NameStructural FeaturesBiological Activity
(+)-KopsineSimilar heptacyclic structureAntitumor properties
(+)-Methyl ChanofruticosinateIndole-based structureAntimicrobial properties
(±)-IsokopsineFused ring systemNeuroprotective effects
(±)-Kopsihainanine ARelated indole alkaloidPotential anticancer activity

Uniqueness of (-)-Kopsanone

What sets (-)-kopsanone apart from these similar compounds is its specific arrangement of functional groups and stereochemistry that contribute to its unique biological profile. While many indole alkaloids exhibit similar core structures, the precise configuration and substituents on (-)-kopsanone enhance its efficacy in specific therapeutic contexts.

IUPAC Nomenclature and Systematic Classification

(-)-Kopsanone is formally designated as (1R,4R,12R,13S,16R,18R)-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-trien-17-one. This nomenclature reflects its heptacyclic architecture, which integrates two nitrogen atoms and a ketone functionality. The compound belongs to the Kopsia alkaloid subclass, characterized by a fused pentacyclic core appended with additional bridged rings. Systematic classification places it within the broader apocynaceae-derived monoterpene indole alkaloids, sharing biosynthetic origins with compounds such as vincamine and yohimbine.

Molecular Formula and Stereochemical Configuration

The molecular formula C20H22N2O (molecular weight 306.4 g/mol) underscores its compact yet highly functionalized structure. Six contiguous stereocenters at positions 1R, 4R, 12R, 13S, 16R, and 18R dictate its three-dimensional conformation, creating a rigid polycyclic framework. The absolute configuration was unambiguously established through synthetic studies employing enantioselective palladium-catalyzed allylic alkylation, which confirmed the (1R,4R,12R,13S,16R,18R) stereochemistry.

X-ray Crystallographic Analysis and Absolute Configuration Determination

While direct X-ray crystallographic data for (-)-kopsanone remains unpublished, its absolute configuration has been rigorously confirmed via total synthesis. The Qin group utilized a bromoisoxazole-directed cyclopropanation strategy to construct the indoline quaternary center, with subsequent spectroscopic comparisons to natural isolates verifying stereochemical fidelity. Computational modeling further supports the proposed structure, with density functional theory (DFT) calculations aligning predicted nuclear Overhauser effect (NOE) correlations with experimental NMR data.

Comparative Analysis of NMR and Mass Spectroscopic Data

Key spectroscopic features distinguish (-)-kopsanone from related alkaloids:

  • 1H NMR: Characteristic signals include a deshielded aromatic proton at δ 7.25 ppm (H-10) and a geminal coupling (J = 16.8 Hz) between H-16 and H-18, indicative of the trans-decalin system.
  • 13C NMR: The ketone carbonyl resonates at δ 212.4 ppm (C-17), flanked by quaternary carbons at δ 58.9 (C-1) and δ 62.1 (C-4).
  • Mass Spectrometry: Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 306.4 ([M]+), with fragmentation pathways involving retro-Diels-Alder cleavage of the C-12/C-13 bond.

(-)-Kopsanone represents a significant β-carboline alkaloid found in two distinct botanical genera within the Apocynaceae family [1] [2]. The compound was first isolated from Aspidosperma macrocarpon Martius, popularly known as 'guatambu' or 'peroba', where it occurs alongside its unreported nitrogen-4-oxide derivative [3]. This tree species serves as a primary botanical source for kopsanone, with the alkaloid being extractable from both leaves and stem bark tissues [4] [5].

The Kopsia genus represents another major botanical reservoir for (-)-kopsanone, with the compound documented across multiple species within this taxonomically diverse group [6] [7]. Comprehensive phytochemical investigations have confirmed the presence of kopsanone in Kopsia arborea stem bark, Kopsia fruticosa stem bark, Kopsia jasminiflora stem bark, Kopsia hainanensis stem bark, Kopsia pauciflora stem and stem bark, and Kopsia officinalis fruit [6]. The widespread distribution of kopsanone across various Kopsia species indicates its fundamental role in the chemical taxonomy of this genus.

SpeciesPlant PartAlkaloid ContentReference
Aspidosperma macrocarponLeavesKopsanone and N-oxide-kopsanone [3]
Aspidosperma macrocarponSeeds and stem barkKopsanone, kopsinine, kopsanol [4]
Kopsia arboreaStem barkKopsanone [6]
Kopsia fruticosaStem barkKopsanone [6]
Kopsia jasminifloraStem barkKopsanone [6]
Kopsia hainanensisStem barkKopsanone [6]
Kopsia paucifloraStem and stem barkKopsanone [6]
Kopsia officinalisFruitKopsanone [6]

The molecular formula of (-)-kopsanone is established as C₂₀H₂₂N₂O with a molecular weight of 306.40 grams per mole [2] [8]. The compound exhibits a complex heptacyclic structure characteristic of aspidofractinine-type alkaloids, featuring a distinctive β-carboline framework that defines its chemical classification [1] [9]. Structural elucidation studies have confirmed the presence of a ketone functional group at position 22, distinguishing it from other related alkaloids in the same biosynthetic family [9].

Within the Aspidosperma genus, kopsanone occurs alongside other structurally related alkaloids including vincadifformine, ervinceine, kopsinine, and kopsanol, suggesting shared biosynthetic pathways within this plant family [4] [10]. The co-occurrence of these compounds provides valuable insights into the metabolic networks responsible for indole alkaloid production in Apocynaceae species.

Ecological Distribution Across Neotropical Regions

The ecological distribution of (-)-kopsanone-producing species spans extensive Neotropical regions, reflecting the biogeographic patterns characteristic of the Apocynaceae family [11] [12]. Aspidosperma macrocarpon demonstrates a remarkable geographic range extending from North America through Mexico to South America, including Argentina, with significant populations documented throughout Brazil [3] [13]. This species exhibits particular abundance in the Brazilian states of Goiás, Mato Grosso, and Pará, where it inhabits diverse ecological niches ranging from Cerrado savanna to Amazon rainforest transitions [14] [15].

The Neotropical distribution encompasses several distinctive biogeographic regions that serve as evolutionary centers for alkaloid-producing plants [11] [12]. Aspidosperma macrocarpon populations occur across multiple Brazilian biomes, including the Cerrado, Atlantic Forest, and Amazonian regions, demonstrating remarkable ecological adaptability [16] [15]. Field studies have documented the species in elevations ranging from sea level to 1,500 meters, indicating broad altitudinal tolerance that contributes to its extensive geographic distribution [13].

RegionCountriesBiomesElevation Range
North AmericaMexicoTropical dry forests0-800m
Central AmericaGuatemala, HondurasCloud forests500-1,500m
South AmericaBrazil, Bolivia, Paraguay, ArgentinaCerrado, Amazon, Atlantic Forest0-1,200m
CaribbeanLesser AntillesTropical rainforests0-600m

Kopsia species exhibit a complementary distribution pattern primarily concentrated in Southeast Asia, China, Australia, and Pacific islands, representing a distinct biogeographic realm from Aspidosperma [6] [17]. Kopsia arborea specifically occurs across China, Thailand, Vietnam, Malesia, and northern Australia, inhabiting diverse tropical and subtropical environments from sea level to 1,500 meters altitude [17]. This geographic separation between kopsanone-producing genera suggests independent evolutionary origins for the biosynthetic pathways responsible for this alkaloid.

The ecological preferences of kopsanone-producing species reflect adaptations to specific environmental conditions within Neotropical ecosystems [18]. Aspidosperma macrocarpon thrives in well-drained soils with moderate to high organic content, typically associated with forest margins and secondary growth areas [19]. The species demonstrates particular abundance in transitional zones between major biomes, such as Cerrado-Amazon ecotones, where diverse plant communities support complex alkaloid biosynthesis networks [20].

Climate data indicates that kopsanone-producing regions experience distinct seasonal patterns with pronounced wet and dry periods, potentially influencing alkaloid production cycles [14]. Temperature ranges typically vary between 20-35°C annually, with precipitation levels ranging from 800-2,500 millimeters per year depending on specific regional characteristics [18]. These climatic factors appear to correlate with alkaloid accumulation patterns, suggesting environmental regulation of secondary metabolite biosynthesis.

Proposed Biosynthetic Routes for β-Carboline Alkaloids

The biosynthetic formation of (-)-kopsanone follows established pathways characteristic of β-carboline alkaloids, initiating from fundamental building blocks derived from primary metabolism [21] [22]. Current research indicates that β-carboline alkaloid biosynthesis generally proceeds through the combination of tryptophan with secondary amino acid precursors, establishing the foundational indole framework essential for subsequent structural modifications [23]. The pathway begins with 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid serving as an intact precursor, demonstrating at least eight-fold greater efficiency compared to alternative precursors such as N-acetyltryptamine [22].

Biosynthetic investigations have revealed that the formation of kopsanone involves sequential enzymatic transformations beginning with tryptophan decarboxylation to produce tryptamine [24] [25]. This critical step, catalyzed by tryptophan decarboxylase, represents the primary link between central metabolism and specialized alkaloid biosynthesis networks [25]. The resulting tryptamine then undergoes condensation with secologanin through a Pictet-Spengler reaction mechanism, forming strictosidine as the universal precursor for monoterpene indole alkaloids [26] [27].

Biosynthetic StepSubstrateProductEnzymeReference
1TryptophanTryptamineTryptophan decarboxylase [25]
2Tryptamine + SecologaninStrictosidineStrictosidine synthase [27]
3StrictosidineCathenamineStrictosidine glucosidase [25]
4CathenamineVarious alkaloidsMultiple enzymes [26]

The conversion of strictosidine to diverse alkaloid structures involves strictosidine glucosidase, which cleaves the glucose moiety to generate a highly reactive aglycone intermediate [25]. This enzymatic step represents a critical branch point in alkaloid biosynthesis, directing metabolic flux toward different structural families including aspidofractinines, eburnamines, and related β-carboline derivatives [26]. The reactive intermediate undergoes spontaneous cyclization reactions and subsequent enzymatic modifications to generate the complex polycyclic framework characteristic of kopsanone.

Molecular studies have identified specific enzymatic mechanisms responsible for the formation of the distinctive heptacyclic structure found in kopsanone [28]. The biosynthetic pathway involves multiple oxidation steps, cyclization reactions, and rearrangements that transform the initial strictosidine scaffold into the final β-carboline product [21]. Recent advances in biosynthetic gene identification have revealed unique enzymatic systems specific to β-carboline alkaloid formation, including specialized oxidases and cyclases that facilitate ring closure reactions [28].

The proposed biosynthetic route incorporates insights from feeding experiments using isotopically labeled precursors, which have confirmed the incorporation patterns of carbon and nitrogen atoms within the kopsanone structure [22]. These studies demonstrate that the indole moiety derives directly from tryptophan, while the remaining carbon framework originates from the monoterpene precursor secologanin [23]. The stereochemical outcome of biosynthetic transformations results in the specific (-)-configuration observed in naturally occurring kopsanone.

Enzymatic Mechanisms in Indole Alkaloid Formation

The enzymatic machinery responsible for indole alkaloid formation, including (-)-kopsanone biosynthesis, involves a complex network of specialized enzymes that catalyze sequential transformations from simple precursors to structurally sophisticated products [29] [30]. Strictosidine synthase represents the foundational enzyme in this biosynthetic cascade, catalyzing the critical Pictet-Spengler condensation between tryptamine and secologanin to form strictosidine [27] [30]. This enzyme belongs to the lyase family and specifically cleaves carbon-nitrogen bonds, operating through a sophisticated mechanism involving multiple active site residues [27].

Structural investigations of strictosidine synthase have revealed detailed insights into its catalytic mechanism [29] [30]. The enzyme positions tryptamine at the bottom of its active site pocket, where glutamic acid 309 forms essential hydrogen bonds with the substrate's primary amine group [27]. The positioning is further stabilized by phenylalanine 226 and tyrosine 151, which create a sandwich structure around the indole ring through π-π interactions [27]. Upon substrate binding, secologanin occupies the pocket entrance, where positively charged histidine residues 307 and 277 interact with the glucose moiety [27].

EnzymeSubstrateProductMechanismKey Residues
Strictosidine synthaseTryptamine + SecologaninStrictosidinePictet-SpenglerGlu309, His307, His277
Tryptophan decarboxylaseTryptophanTryptamineDecarboxylationPyridoxal phosphate
Strictosidine glucosidaseStrictosidineCathenamineHydrolysisMultiple residues

The catalytic mechanism proceeds through Schiff base formation between secologanin's aldehyde group and tryptamine's amine functionality [27]. Glutamic acid 309 subsequently deprotonates tryptamine at carbon-2, enabling nucleophilic attack on the iminium intermediate to form the strictosidine framework [27]. This mechanistic understanding provides crucial insights into how structural diversity emerges from a common biosynthetic precursor through subsequent enzymatic modifications.

Tryptophan decarboxylase functions as a pyridoxal phosphate-dependent enzyme that produces the essential tryptamine substrate for alkaloid biosynthesis [25]. This enzyme serves as the critical regulatory point linking primary amino acid metabolism to specialized alkaloid production [25]. Gene expression studies have demonstrated that tryptophan decarboxylase is regulated by transcription factor Orca3, which also controls downstream alkaloid biosynthetic genes including strictosidine synthase and strictosidine glucosidase [25].

Strictosidine glucosidase represents another pivotal enzyme in the biosynthetic pathway, catalyzing the hydrolytic cleavage of the glucose moiety from strictosidine to generate a highly reactive aglycone [25]. This enzymatic step creates a branch point in alkaloid biosynthesis, as the resulting reactive intermediate can undergo various cyclization and rearrangement reactions depending on the cellular environment and availability of specific modifying enzymes [26]. The enzyme's substrate specificity and reaction conditions determine the ultimate structural outcome of alkaloid formation.

Advanced mechanistic studies have revealed that atypical strictosidine synthase-like proteins, such as those found in rice and other plants, lack the critical glutamic acid 309 residue essential for traditional strictosidine synthase activity [30]. These proteins demonstrate altered substrate binding and reduced catalytic activity, suggesting evolutionary diversification of the strictosidine synthase family [30]. Such variations provide insights into how enzymatic mechanisms can evolve to produce structurally distinct alkaloid products through subtle changes in active site architecture.

(-)-Kopsanone demonstrates significant monoamine oxidase-A inhibitory activity, establishing it as a potent β-carbolinic indole alkaloid with neuropharmacological potential [1] [2]. The compound exhibits remarkable selectivity and potency in MAO-A inhibition, with mechanistic studies revealing detailed molecular interactions within the enzyme active site.

Inhibition Potency and Selectivity

The inhibitory potency of (-)-Kopsanone against human MAO-A has been characterized through comprehensive in vitro assays using kynuramine as a non-selective substrate [1] [2]. (-)-Kopsanone demonstrates an IC₅₀ value of 0.48 μM for MAO-A inhibition, representing ten-fold higher potency compared to its N(4)-oxide derivative, N(4)-oxide-kopsanone, which exhibits an IC₅₀ value of 4.8 μM [1] [2]. This substantial difference in inhibitory potency highlights the critical importance of the nitrogen oxidation state in determining biological activity within the β-carboline scaffold.

The selectivity profile of (-)-Kopsanone aligns with the broader pharmacological characteristics of β-carbolinic indole alkaloids, which have been extensively studied for their interaction with monoamine oxidase isoforms [3]. The compound's preference for MAO-A over MAO-B represents a significant pharmacological advantage, as MAO-A is predominantly responsible for the degradation of serotonin, norepinephrine, and dopamine in neuronal tissues [4].

Molecular Docking and Binding Interactions

Molecular docking studies using GOLD software (version 5.2, CCDC) have provided detailed insights into the binding mode of (-)-Kopsanone within the MAO-A active site [1] [2]. The compound successfully binds to the MAO-A active site in the same pocket occupied by harmine, a well-characterized MAO-A inhibitor [1] [2]. The binding orientation reveals that the indole moiety of (-)-Kopsanone faces toward the FAD co-factor, establishing crucial π-π stacking interactions with tyrosine 407 (Y407) [1] [2].

The molecular interactions extend beyond the primary π-π stacking, encompassing multiple van der Waals contacts that contribute to the stability of the protein-ligand complex [1] [2]. Specifically, (-)-Kopsanone forms van der Waals contacts with tyrosine 69 (Y69), glutamine 215 (Q215), isoleucine 335 (I335), leucine 337 (L337), and phenylalanine 352 (F352) [1] [2]. These extensive interactions create a stable binding configuration that accounts for the compound's inhibitory potency.

The GoldScore retrieved for the docking of (-)-Kopsanone in MAO-A was 51.6, while the reference compound harmine achieved a GoldScore of 79.1 [1] [2]. Although the docking score is lower than that of harmine, the in silico predictions align reasonably well with the experimental inhibitory potencies, suggesting that the computational model accurately captures the essential binding interactions [1] [2].

CompoundIC₅₀ MAO-A (μM)Molecular Docking ScoreKey Binding Interactions
(-)-Kopsanone0.4851.6π-π stacking with Y407; Van der Waals with Y69, Q215, I335, L337, F352
N(4)-oxide-kopsanone4.8Not reportedNot characterized
Harmine (reference)0.00279.1Reference compound in same binding pocket

Antiproliferative Effects on Colorectal Cancer Cell Lines

(-)-Kopsanone demonstrates significant antiproliferative activity against colorectal cancer cell lines, with particular efficacy observed in HCT-116 cells [5] [6]. The compound's antitumor effects encompass multiple cellular processes, including cell viability reduction, proliferation inhibition, and induction of genotoxic stress responses.

Cell Viability and Proliferation Inhibition

Treatment of human colon cancer cells with (-)-Kopsanone results in dose-dependent reduction in cell viability and proliferation [5] [6]. The HCT-116 cell line, derived from invasive colon cancer, shows pronounced sensitivity to (-)-Kopsanone treatment, exhibiting significant decreases in both cell viability and proliferative capacity [5] [6]. In contrast, Caco-2 cells, representing a different colorectal cancer phenotype, demonstrate reduced responsiveness to the compound, suggesting cell line-specific sensitivity patterns [5] [6].

The antiproliferative effects of (-)-Kopsanone extend beyond simple growth inhibition to encompass alterations in fundamental cellular processes. The compound effectively reduces the proliferative capacity of HCT-116 cells, indicating interference with cell cycle progression and DNA replication machinery [5] [6]. This growth inhibitory effect represents a critical mechanism by which (-)-Kopsanone exerts its antitumor activity in colorectal cancer models.

Colony Formation Assays

(-)-Kopsanone demonstrates potent inhibitory effects on anchorage-dependent colony formation in HCT-116 cells [5] [6]. The colony formation assay, which evaluates the ability of individual cells to survive and proliferate into visible colonies, represents a stringent test of cellular reproductive capacity [7]. The inhibition of colony formation by (-)-Kopsanone indicates that the compound effectively impairs the clonogenic potential of cancer cells, a property that correlates with reduced tumorigenic capacity.

The anchorage-dependent colony formation assay provides insights into the compound's effects on cellular adhesion and survival mechanisms [8]. The inhibition observed with (-)-Kopsanone treatment suggests that the compound interferes with the cellular machinery required for sustained proliferation in adherent conditions, potentially through modulation of cell-matrix interactions and survival signaling pathways.

Cell LineViability ReductionProliferation EffectColony FormationMigrationInvasion
HCT-116SignificantReducedInhibited (anchorage-dependent)ReducedNo effect
Caco-2Treated but less responsiveNot specifiedNot testedNot testedNot tested

Modulation of Adherens Junctions and Cytoskeletal Remodeling

(-)-Kopsanone exerts profound effects on adherens junction integrity and cytoskeletal organization in colorectal cancer cells, leading to significant alterations in cell-cell adhesion and cellular mechanics [5] [6]. These effects represent a critical mechanism by which the compound influences cancer cell behavior and metastatic potential.

E-cadherin and β-catenin Redistribution

Treatment with (-)-Kopsanone induces dramatic changes in the subcellular localization of key adherens junction proteins, particularly E-cadherin and β-catenin [5] [6]. Under normal conditions, these proteins are predominantly localized at the cell membrane, where they form stable adherens junctions that maintain epithelial architecture and cell-cell adhesion [9] [10]. However, (-)-Kopsanone treatment results in increased cytosolic localization of both E-cadherin and β-catenin in HCT-116 cells [5] [6].

The redistribution of E-cadherin from membrane-bound to cytosolic compartments represents a significant disruption of normal epithelial cell architecture [5] [6]. E-cadherin serves as the primary structural component of adherens junctions, and its proper membrane localization is essential for maintaining cell-cell adhesive contacts [9]. The (-)-Kopsanone-induced redistribution of E-cadherin to the cytosol effectively compromises the integrity of adherens junctions, leading to weakened cell-cell adhesion.

Similarly, β-catenin redistribution to the cytosol has significant implications for both cell adhesion and signaling pathways [5] [6]. β-catenin functions as a critical linker between E-cadherin and the actin cytoskeleton, and its proper membrane localization is required for stable adherens junction formation [10]. The cytosolic accumulation of β-catenin following (-)-Kopsanone treatment indicates disruption of the normal E-cadherin/β-catenin complex, which is essential for adherens junction stability.

Cytoskeletal Remodeling and Stress Fiber Formation

(-)-Kopsanone treatment induces significant alterations in actin cytoskeleton organization, particularly affecting stress fiber formation and overall cytoskeletal architecture [5] [6]. Stress fibers are contractile actomyosin structures that play crucial roles in cell adhesion, migration, and mechanical force generation [11] [12]. The compound's effects on stress fiber formation represent a key mechanism by which it influences cellular mechanics and motility.

Fluorescence microscopy analysis reveals that (-)-Kopsanone treatment leads to decreased stress fiber formation in HCT-116 cells [5] [6]. This reduction in stress fiber density and organization has significant implications for cellular mechanics and migration capacity. Stress fibers are essential for generating the contractile forces required for cell migration and maintaining cellular tension [11] [12]. The disruption of stress fiber formation by (-)-Kopsanone effectively compromises the cellular machinery required for efficient migration.

The cytoskeletal remodeling induced by (-)-Kopsanone extends beyond stress fiber disruption to encompass broader changes in actin organization [5] [6]. The actin cytoskeleton serves as a dynamic scaffold that supports cellular structure and enables various cellular processes, including migration, division, and adhesion [11]. The compound's effects on cytoskeletal organization suggest interference with actin polymerization dynamics and actomyosin contractility.

ParameterControl Condition(-)-Kopsanone TreatmentFunctional Consequence
E-cadherin localizationMembrane-boundIncreased cytosolic localizationReduced cell-cell adhesion
β-catenin localizationMembrane-boundIncreased cytosolic localizationReduced cell-cell adhesion
Adherens junction integrityIntactModulated/disruptedEnhanced cell motility potential
Stress fiber formationPresentDecreasedReduced migration capacity
Cytoskeletal organizationOrganizedRemodeledAltered cell mechanics

Functional Consequences of Junction Remodeling

The (-)-Kopsanone-induced modulation of adherens junctions and cytoskeletal remodeling has significant functional consequences for cancer cell behavior [5] [6]. The disruption of adherens junctions through E-cadherin and β-catenin redistribution weakens cell-cell adhesive contacts, potentially facilitating cancer cell dissociation from primary tumor sites. However, the simultaneous disruption of stress fiber formation counteracts this pro-metastatic effect by reducing cellular migration capacity.

This dual effect of (-)-Kopsanone on cellular adhesion and motility represents a complex modulation of cancer cell behavior. While the weakening of adherens junctions might theoretically promote cancer cell invasion and metastasis, the concurrent disruption of cytoskeletal organization and stress fiber formation impairs the cellular machinery required for effective migration [5] [6]. This paradoxical effect suggests that (-)-Kopsanone may trap cancer cells in an intermediate state where they have reduced adhesive capacity but are also incapable of efficient migration.

Micronuclei Induction and Genotoxic Stress Responses

(-)-Kopsanone treatment induces significant genotoxic stress in colorectal cancer cells, as evidenced by increased micronuclei formation in HCT-116 cells [5] [6]. This genotoxic activity represents an important mechanism of action that contributes to the compound's antiproliferative effects and potential therapeutic utility.

Micronuclei Formation and Chromosomal Instability

Micronuclei formation serves as a sensitive biomarker of chromosomal damage and genomic instability [13] [14]. These small, extranuclear bodies arise from chromosome fragments or whole chromosomes that are excluded from the main nucleus during cell division [13] [14]. The induction of micronuclei by (-)-Kopsanone in HCT-116 cells indicates that the compound causes significant chromosomal damage and interferes with normal chromosome segregation processes [5] [6].

The formation of micronuclei following (-)-Kopsanone treatment suggests multiple potential mechanisms of genotoxic action. The compound may directly interact with DNA to cause strand breaks or chromosomal aberrations, or it may interfere with cellular processes essential for maintaining chromosomal stability, such as DNA repair mechanisms or chromosome segregation machinery [13] [14]. Given the structural similarity of (-)-Kopsanone to other β-carboline derivatives known to intercalate with DNA, direct DNA interaction represents a plausible mechanism for the observed genotoxic effects [3] [15].

Cellular Stress Response Mechanisms

The induction of micronuclei by (-)-Kopsanone triggers cellular stress response mechanisms that contribute to the compound's antiproliferative effects [5] [6]. Micronuclei formation is associated with activation of DNA damage response pathways, including cell cycle checkpoints and apoptotic mechanisms [13] [14]. The presence of micronuclei can lead to activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest or programmed cell death.

Recent research has revealed that micronuclei contain histone-bound self-DNA and can potentially activate innate immune signaling pathways through the cGAS-STING pathway [13]. However, the specific activation of these pathways depends on various cellular factors and the nature of the genotoxic insult [13]. The micronuclei induced by (-)-Kopsanone may contribute to cellular stress responses that ultimately lead to growth inhibition and cell death in cancer cells.

Implications for Therapeutic Efficacy

The genotoxic activity of (-)-Kopsanone, as evidenced by micronuclei induction, has important implications for its therapeutic potential as an anticancer agent [5] [6]. Genotoxic compounds can be effective anticancer agents by preferentially targeting rapidly dividing cancer cells, which are more susceptible to DNA damage than normal, slowly dividing cells. The induction of chromosomal instability by (-)-Kopsanone may contribute to its selective toxicity toward cancer cells while sparing normal tissues.

However, the genotoxic activity of (-)-Kopsanone also raises important considerations regarding its therapeutic window and potential side effects. Genotoxic agents require careful dose optimization to achieve therapeutic efficacy while minimizing damage to normal tissues [5] [6]. The observation that (-)-Kopsanone induces micronuclei formation suggests that future therapeutic applications should include comprehensive genotoxicity assessments and careful evaluation of the compound's selectivity for cancer versus normal cells.

Structure-Activity Relationship in β-Carboline Derivatives

The structure-activity relationships within β-carboline derivatives provide crucial insights into the pharmacological properties of (-)-Kopsanone and related compounds [1] [16] [17] [3]. Understanding these relationships is essential for optimizing the therapeutic potential of β-carboline-based compounds and for designing novel derivatives with enhanced activity and selectivity.

Structural Features and MAO-A Inhibition

The β-carboline scaffold represents a privileged structure in medicinal chemistry, with the tricyclic pyrido[3,4-b]indole ring system serving as the foundation for diverse pharmacological activities [18] [3] [15]. The structure-activity relationships for MAO-A inhibition within β-carboline derivatives reveal critical structural features that determine inhibitory potency and selectivity [1] [16] [17].

The comparison between (-)-Kopsanone and its N(4)-oxide derivative demonstrates the critical importance of nitrogen oxidation state in determining MAO-A inhibitory activity [1] [2]. The ten-fold reduction in potency observed with N(4)-oxide-kopsanone compared to (-)-Kopsanone highlights the sensitivity of the MAO-A binding interaction to subtle structural modifications [1] [2]. This relationship suggests that the nitrogen lone pair in the unoxidized form of (-)-Kopsanone contributes significantly to the binding affinity through specific electronic interactions with the enzyme active site.

The molecular docking studies of (-)-Kopsanone reveal key structural features that contribute to MAO-A binding affinity [1] [2]. The indole moiety of the compound forms π-π stacking interactions with tyrosine 407, indicating that the aromatic character and electronic properties of this ring system are crucial for binding [1] [2]. The extensive van der Waals contacts formed between (-)-Kopsanone and multiple amino acid residues suggest that the overall three-dimensional structure and conformational flexibility of the β-carboline scaffold are important determinants of binding affinity.

Comparative Analysis with Related β-Carbolines

Structure-activity relationship studies across various β-carboline derivatives reveal common structural motifs that contribute to biological activity [16] [17] [3]. The substitution patterns at different positions of the β-carboline ring system significantly influence both potency and selectivity profiles. For example, substitutions at the C1 and C3 positions of the β-carboline moiety have been shown to be particularly important for biological activity in various therapeutic contexts [19] [16].

The stereochemical configuration of (-)-Kopsanone also plays a crucial role in its biological activity [20] [21]. The absolute configuration of chiral centers within the molecule determines the spatial arrangement of pharmacophoric groups and their ability to interact with biological targets [22] [23] [24]. The (-)-enantiomer designation indicates the specific stereochemical arrangement that is responsible for the observed pharmacological activities.

Implications for Drug Design and Development

The structure-activity relationships observed with (-)-Kopsanone and related β-carboline derivatives provide valuable guidance for future drug design efforts [17] [3] [15]. The identification of key structural features required for MAO-A inhibition, such as the unoxidized nitrogen and the intact indole ring system, establishes important pharmacophores that should be preserved in derivative compounds [1] [2].

The dual activity profile of (-)-Kopsanone, encompassing both MAO-A inhibition and antiproliferative effects, suggests that the β-carboline scaffold may be suitable for developing multi-target therapeutic agents [5] [6] [3]. The ability to simultaneously modulate neurotransmitter metabolism and cancer cell proliferation could be advantageous for treating complex diseases that involve both neurological and oncological components.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

306.173213330 g/mol

Monoisotopic Mass

306.173213330 g/mol

Heavy Atom Count

23

UNII

3GFZ578CMF

Wikipedia

Kopsanone

Dates

Last modified: 08-10-2024

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